3-Chloro-2-morpholin-4-ylbenzoic acid
Description
3-Chloro-2-morpholin-4-ylbenzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 3-position and a morpholine ring attached at the 2-position. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) enhances solubility and modulates electronic properties, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-chloro-2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJDNHACSPFVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-chloro-2-morpholin-4-ylbenzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and synthesis strategies.
Substituent Variations and Molecular Properties
3-Chloro-4-fluoro-2-hydroxybenzoic acid (C₇H₄ClFO₃)
- Structure : Chlorine (3-position), fluorine (4-position), and hydroxyl (2-position) substituents.
- Molecular Weight : 190.56 g/mol .
- Key Features : The hydroxyl group increases polarity but reduces metabolic stability compared to morpholine.
- Synthesis : High-yield routes (91% and 69%) involve methoxy-protected intermediates, suggesting possible strategies for synthesizing morpholine analogs via nucleophilic substitution .
3-Chloro-4-fluoro-2-methylbenzoic acid (Conformation A)
- Structure : Methyl group at 2-position, chlorine (3-position), fluorine (4-position).
- Electronic Properties : Computational data (RM062X method) indicate electron-withdrawing effects from halogens, which may influence acidity and reactivity .
4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid (C₁₈H₁₈ClN₂O₅S) Structure: Incorporates a sulfamoyl bridge linking the benzoic acid core to a morpholine-containing phenyl group.
3-(2-Chlorophenyl)-4-fluorobenzoic acid (C₁₃H₈ClFO₂)
- Structure : Biphenyl system with chlorine and fluorine substituents.
- Molecular Weight : 250.65 g/mol .
- Comparison : The biphenyl scaffold increases hydrophobicity compared to morpholine-substituted analogs, impacting bioavailability .
Structural and Functional Trade-offs
| Compound | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|
| This compound | Cl (3), morpholine (2) | ~245 (estimated) | Enhanced solubility, drug-like properties |
| 3-Chloro-4-fluoro-2-hydroxybenzoic acid | Cl (3), F (4), OH (2) | 190.56 | High polarity, metabolic vulnerability |
| 4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid | Cl (4), sulfamoyl-morpholine | 400.87 | Steric bulk, target-binding potential |
| 3-(2-Chlorophenyl)-4-fluorobenzoic acid | Cl (phenyl), F (4) | 250.65 | Hydrophobicity, biphenyl interactions |
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